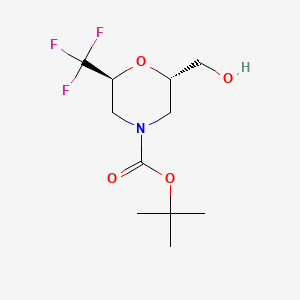
tert-butyl(2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate: is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde.
tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a difluoromethyl derivative.
Substitution: Formation of N-alkyl or N-acyl morpholine derivatives.
科学研究应用
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry
Material Science: Potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine.
Trifluoromethyl Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine.
Uniqueness
The uniqueness of tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
属性
分子式 |
C11H18F3NO4 |
|---|---|
分子量 |
285.26 g/mol |
IUPAC 名称 |
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(17)15-4-7(6-16)18-8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI 键 |
TUNVKUMOVXVKMD-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@@H](C1)C(F)(F)F)CO |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


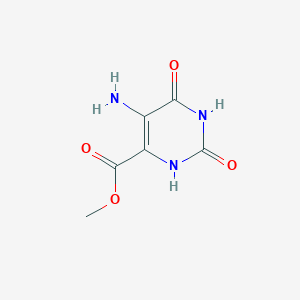
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
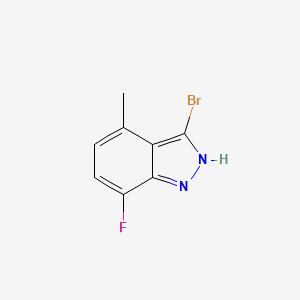

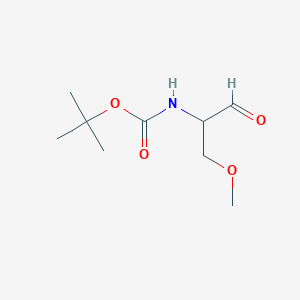

![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
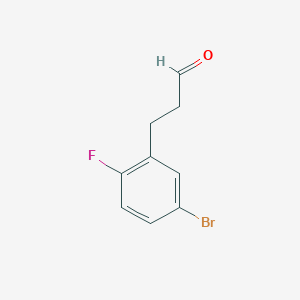
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
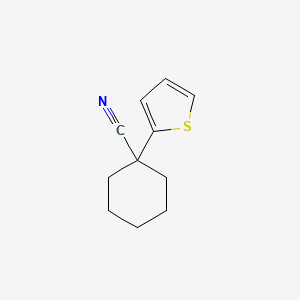
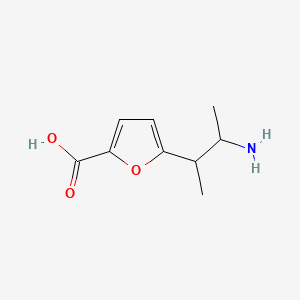
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
